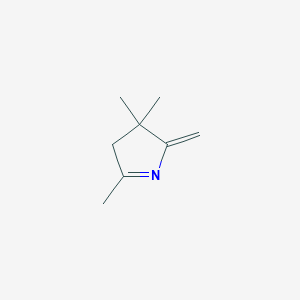
2,4,4-Trimethyl-5-methylidene-3H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-5-methylidene-3H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Drug Development :
- Pyrrole Derivatives : The compound serves as a precursor for synthesizing various pyrrole-based drug candidates. Notably, it has been involved in the development of anti-inflammatory drugs and antituberculosis agents. For example, compounds derived from this pyrrole framework have shown selective inhibition of cyclooxygenases (COX-2), which are crucial targets for nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Synthesis Techniques : Efficient synthetic routes have been developed to create libraries of pyrrole derivatives, facilitating the discovery of new drug candidates. A notable method involves a three-component reaction that yields several biologically active compounds with significant yields .
-
Multi-Target Agents :
- Recent studies have highlighted novel pyrrole derivatives that act as multi-target agents against diseases such as Alzheimer's. These compounds have shown promising results as selective inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative disorders .
Material Science Applications
-
Conductive Polymers :
- The unique electronic properties of 2,4,4-trimethyl-5-methylidene-3H-pyrrole make it suitable for applications in conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it valuable for electronic devices.
-
Dyes and Pigments :
- Pyrrole derivatives are also explored as dyes and pigments due to their vibrant colors and stability. The structural modifications allow for tuning the absorption properties, which is beneficial in various industrial applications.
Biological Research Applications
-
Binding Studies :
- Interaction studies involving this compound often focus on its binding affinities with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications . For instance, research has demonstrated that certain derivatives exhibit significant binding to targets implicated in cancer and inflammatory diseases.
- Antioxidant Activity :
Case Studies and Research Findings
Propriétés
Numéro CAS |
110466-34-7 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
2,4,4-trimethyl-5-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h2,5H2,1,3-4H3 |
Clé InChI |
SHBMAYMOUQLZPZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)C(C1)(C)C |
SMILES canonique |
CC1=NC(=C)C(C1)(C)C |
Synonymes |
2H-Pyrrole,3,4-dihydro-3,3,5-trimethyl-2-methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















